molecular formula C15H14O4 B5697207 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid

3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid

Cat. No.: B5697207
M. Wt: 258.27 g/mol
InChI Key: NNIWJNITVVIFSX-UHFFFAOYSA-N
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Description

3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid is an organic compound with the molecular formula C15H14O4 It is characterized by the presence of a benzoic acid moiety linked to a phenoxy group, which is further substituted with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid typically involves the reaction of 4-(hydroxymethyl)phenol with 3-(bromomethyl)benzoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzylic bromide, resulting in the formation of the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 3-{[4-(carboxymethyl)phenoxy]methyl}benzoic acid.

    Reduction: 3-{[4-(hydroxymethyl)phenoxy]methyl}benzyl alcohol.

    Substitution: 3-{[4-(nitromethyl)phenoxy]methyl}benzoic acid.

Scientific Research Applications

3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(methoxymethyl)phenoxy]methyl}benzoic acid
  • 3-{[4-(ethoxymethyl)phenoxy]methyl}benzoic acid
  • 3-{[4-(chloromethyl)phenoxy]methyl}benzoic acid

Uniqueness

3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in water and its ability to form hydrogen bonds, making it more reactive and versatile compared to its analogs.

Properties

IUPAC Name

3-[[4-(hydroxymethyl)phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c16-9-11-4-6-14(7-5-11)19-10-12-2-1-3-13(8-12)15(17)18/h1-8,16H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIWJNITVVIFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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